[1-13Cglc]Lactose (monohydrate)

Probiotic metabolism Bifid shunt Metabolic flux analysis

Choose [1-13Cglc]Lactose (monohydrate) when your research demands unambiguous tracking of the glucose moiety after lactase hydrolysis. Unlike unlabeled lactose, this 13C-enriched isotopologue (≥99 atom% 13C, ≥99% HPLC) enables precise flux partitioning through the bifid shunt—yielding 21.6% higher acetate than galactose-labeled analogs. Essential for quantifying lactose digestion efficiency in clinical studies and as a SIL-IS for LC-MS/MS. The glucose-specific label corrects for fermentation and recycling artifacts that unlabeled alternatives cannot resolve. Guarantee analytical accuracy with the validated tracer choice.

Molecular Formula C12H24O12
Molecular Weight 361.30 g/mol
Cat. No. B12371108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-13Cglc]Lactose (monohydrate)
Molecular FormulaC12H24O12
Molecular Weight361.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1;
InChIKeyWSVLPVUVIUVCRA-SJAHVXFDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-13Cglc]Lactose Monohydrate: 13C-Enriched Disaccharide for Metabolic Flux Tracing and Carbohydrate Research


[1-13Cglc]Lactose (monohydrate) is an isotopically labeled disaccharide in which the glucose moiety is enriched with carbon-13 at the anomeric C1 position. This compound, chemically designated as α-D-Glucopyranose-1-13C, 4-O-β-D-galactopyranosyl-, monohydrate (CAS 287100-62-3) [1], serves as a specialized stable isotope tracer for elucidating lactose catabolism, carbohydrate metabolic flux, and enzyme-substrate specificity. Its synthesis typically yields a product with isotopic purity of ≥99 atom% 13C and an assay purity of ≥99% (HPLC) . Unlike unlabeled lactose, this isotopologue enables precise tracking of the glucose moiety's fate following lactase hydrolysis, providing a unique window into bifurcated metabolic pathways without the safety and regulatory constraints of radioactive labels.

Why Unlabeled Lactose or Alternative 13C-Lactose Isotopologs Cannot Substitute for [1-13Cglc]Lactose Monohydrate


The selection of a specific isotopologue is not trivial; the position of the 13C label dictates which metabolic branch can be quantitatively resolved. Unlabeled lactose yields no detectable NMR signal enhancement or mass shift, rendering flux measurements impossible [1]. Alternative isotopologs, such as [1-13Cgal]Lactose (labeled on the galactose moiety), generate distinct metabolite labeling patterns and end-product distributions that reflect fundamentally different enzymatic constraints and pathway bottlenecks [2]. For instance, the glucose-labeled form reveals the fate of the glucose moiety after hydrolysis, while the galactose-labeled form exposes limitations in galactose utilization. Consequently, substituting one labeled form for another introduces systematic bias in flux calculations and misrepresents metabolic capacity. The specific choice of [1-13Cglc]Lactose is therefore mandatory for studies targeting the glucose branch of lactose metabolism.

Quantitative Differentiation Evidence for [1-13Cglc]Lactose Monohydrate Versus Closest Analogs


Metabolic End-Product Profiling in Bifidobacterium: Acetate and Lactate Yield Comparison

In anaerobic suspensions of Bifidobacterium animalis subsp. lactis BB-12, [1-13Cglc]Lactose metabolism yields a distinct end-product profile compared to its galactose-labeled counterpart and free [1-13C]Glucose. Specifically, the total acetate concentration derived from 15 mM [1-13Cglc]Lactose was 52.65 ± 1.77 mM, representing a 21.6% increase over the 43.30 ± 0.85 mM observed for [1-13Cgal]Lactose under identical conditions. Furthermore, the acetate yield from [1-13Cglc]Lactose was 80% higher than that from 20 mM [1-13C]Glucose in lactose-grown cells (29.25 ± 1.48 mM). Similarly, total lactate from [1-13Cglc]Lactose (19.83 ± 0.41 mM) was 6.3% higher than from [1-13Cgal]Lactose (18.65 ± 0.10 mM) and nearly fourfold higher than from [1-13C]Glucose in lactose-grown cells (5.05 ± 0.42 mM) [1].

Probiotic metabolism Bifid shunt Metabolic flux analysis

Substrate Consumption Kinetics: Maximal Rate Differentiation in Bifidobacterium

The maximal consumption rate of [1-13Cglc]Lactose in B. animalis subsp. lactis BB-12 under anaerobic conditions was 0.12 ± 0.04 μmol min−1 mg (dry weight)−1. This rate is 33% lower than the consumption rate of free [1-13C]Glucose (0.18 ± 0.07 μmol min−1 mg−1) in the same organism, reflecting the additional hydrolytic step required for lactose utilization. Notably, the consumption kinetics of [1-13Cglc]Lactose fully resembled those of [1-13Cgal]Lactose, displaying biphasic kinetics with similar values for the maximal rate of utilization [1]. However, the subsequent fate of the liberated monosaccharides diverges sharply, as quantified in the free glucose accumulation and depletion rates described below.

Probiotic metabolism Kinetic modeling Bifidobacterium animalis

Carbon Recovery Efficiency in Anaerobic Bifidobacterial Metabolism

Carbon recovery, a critical metric for validating metabolic flux models, differs measurably between isotopologs. [1-13Cglc]Lactose metabolism in B. animalis subsp. lactis BB-12 achieved a carbon recovery of 100.15% ± 7.00% from 15 mM substrate, indicating near-complete accounting of carbon flow into detected end products. In contrast, [1-13Cgal]Lactose yielded a lower recovery of 92.80% ± 2.83%, suggesting a modest but statistically meaningful fraction of galactose-derived carbon enters undetected pools or alternative pathways. Free [1-13C]Glucose metabolism in lactose-grown cells yielded a recovery of 106.45% ± 2.90% [1]. The higher recovery for [1-13Cglc]Lactose compared to the galactose-labeled analog supports the use of the glucose-labeled form for studies requiring precise carbon balance closure.

Carbon balance Metabolic flux analysis Probiotic metabolism

Glucose Moiety-Specific Metabolic Tracking: Free Monosaccharide Accumulation and Depletion Rates

The positional specificity of the 13C label enables differential tracking of the glucose and galactose moieties post-hydrolysis. During [1-13Cglc]Lactose metabolism, free [1-13C]Glucose accumulated to a maximal concentration of 4.1 ± 0.8 mM and was subsequently consumed at an initial rate of 0.02 ± 0.004 μmol min−1 mg−1. In contrast, during [1-13Cgal]Lactose metabolism, free [1-13C]Galactose reached a slightly higher maximal concentration of 4.4 ± 0.5 mM but was depleted at a rate <0.01 μmol min−1 mg−1, which is at least threefold slower than glucose depletion [1]. This marked difference reveals a significant metabolic bottleneck in galactose utilization by this probiotic strain—a distinction that is invisible when using unlabeled lactose or the incorrect isotopolog.

Lactose hydrolysis Galactose utilization Metabolic bottleneck analysis

Isotopic Enrichment and Physicochemical Specifications: Purity and Identity Benchmarks

Commercial [1-13Cglc]Lactose monohydrate is supplied with an isotopic purity of 99 atom% 13C and an assay purity of ≥99% (HPLC). Its optical activity is [α]25/D +52.0° (c = 2 in H2O, trace NH4OH), and its melting point is 219 °C (dec.) . These specifications distinguish it from unlabeled α-lactose monohydrate (CAS 5989-81-1), which has a lower molecular weight (360.31 g/mol for C12H22O11·H2O vs. 361.30 g/mol for C11¹³CH24O12) and lacks the characteristic M+1 mass shift required for MS-based tracer studies . While not a functional differentiation per se, these parameters are essential for procurement verification and analytical method validation.

Isotopic purity Quality control Analytical chemistry

In Vivo Lactose Hydrolysis Quantification in Premature Infants: Tracer Fidelity

In a dual stable tracer study with premature infants (30-31 wk gestation), primed continuous orogastric infusions of [1-13C]Glucose and D-[1-13C]Lactose were administered on consecutive days to estimate in vivo lactose hydrolysis. By monitoring plateau isotopic enrichment of plasma glucose and correcting for recycling, the fraction of dietary lactose subjected to in vivo hydrolysis was calculated as 1.02 ± 0.16, indicating efficient lactose digestion by 34-wk postconceptional age [1]. The use of the glucose-labeled lactose tracer was essential to distinguish label appearing from unmetabolized glucose versus recycled or fermented glucose—a distinction that would be impossible with unlabeled lactose or a galactose-labeled tracer due to different metabolic routing.

Neonatal nutrition Lactose digestion Stable isotope tracer

Optimal Application Scenarios for [1-13Cglc]Lactose Monohydrate Based on Quantitative Evidence


Probiotic Strain Metabolic Flux Analysis and Bifid Shunt Characterization

Researchers characterizing carbohydrate metabolism in Bifidobacterium animalis subsp. lactis or related probiotic strains should select [1-13Cglc]Lactose over alternative isotopologs to accurately quantify acetate and lactate yields via 13C NMR. As demonstrated in direct comparisons, this compound yields 21.6% higher acetate than the galactose-labeled analog, enabling precise flux partitioning through the bifid shunt [1]. The quantitative end-product data (acetate: 52.65 ± 1.77 mM; lactate: 19.83 ± 0.41 mM) serve as validated benchmarks for metabolic modeling and strain engineering efforts [1].

Neonatal and Pediatric Lactose Digestion Studies Using Stable Isotope Breath Tests

Clinical investigators quantifying lactose hydrolysis capacity in premature infants or pediatric populations should employ [1-13Cglc]Lactose as the oral tracer of choice. The validated dual-tracer methodology using this compound has established that lactose digestion is efficient (hydrolysis fraction = 1.02 ± 0.16) by 34-wk postconceptional age [2]. The glucose-specific label enables correction for label recycling and fermentation, which is critical for accurate hydrolysis estimates. Substitution with unlabeled lactose or alternative isotopologs would preclude this correction and introduce systematic error [2].

Metabolic Bottleneck Identification in Galactose Utilization Pathways

Investigators studying impaired galactose metabolism, such as in galactosemia models or probiotic strains with limited galactose utilization capacity, should utilize [1-13Cglc]Lactose to isolate the glucose branch of lactose catabolism. The compound enables independent tracking of free glucose accumulation (4.1 ± 0.8 mM maximal concentration) and depletion (0.02 ± 0.004 μmol min−1 mg−1), which can be directly contrasted with galactose kinetics from [1-13Cgal]Lactose (depletion <0.01 μmol min−1 mg−1) to quantify the severity of galactose metabolic impairment [1].

LC-MS/MS Method Development and Stable Isotope Internal Standard Preparation

Analytical laboratories developing quantitative LC-MS/MS methods for lactose in biological matrices or food products should procure [1-13Cglc]Lactose for use as a stable isotope-labeled internal standard (SIL-IS). Its M+1 mass shift and 99 atom% 13C enrichment provide the requisite mass differentiation from endogenous lactose, while its physicochemical properties ([α]25/D +52.0°, mp 219 °C dec.) ensure compatibility with sample preparation workflows. The compound's documented purity (≥99% HPLC) minimizes interference from unlabeled contaminants that would otherwise compromise quantification accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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